Ester de Boc-NH-O-C1-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

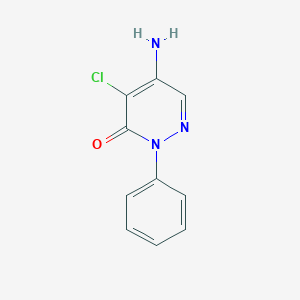

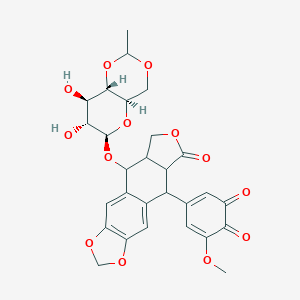

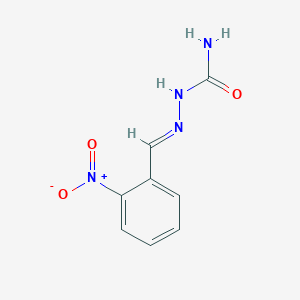

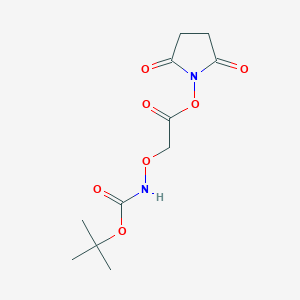

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a terminal carboxylic acid and a Boc-protected amino group. This compound is often used as a crosslinker in chemical reactions due to its ability to form stable amide bonds .

Applications De Recherche Scientifique

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

The primary target of Boc-NH-O-C1-NHS ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .

Mode of Action

Boc-NH-O-C1-NHS ester operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to the E3 ubiquitin ligase, while the other binds to the target protein . This dual interaction allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-NH-O-C1-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By targeting specific proteins for degradation, Boc-NH-O-C1-NHS ester can influence various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The primary result of Boc-NH-O-C1-NHS ester’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of Boc-NH-O-C1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may be influenced by storage conditions

Analyse Biochimique

Biochemical Properties

Boc-NH-O-C1-NHS ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of Boc-NH-O-C1-NHS ester on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By degrading target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Boc-NH-O-C1-NHS ester is through its role as a PROTAC linker . It forms a bridge between the E3 ubiquitin ligase ligand and the target protein ligand, allowing the ubiquitin-proteasome system to recognize and degrade the target protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves the reaction of acetic acid derivatives with tert-butoxycarbonyl (Boc) protected amino groups. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further substitution reactions.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). These reagents facilitate the formation of amide bonds under mild conditions .

Major Products Formed

The major products formed from these reactions are stable amide bonds, which are crucial for the compound’s applications in crosslinking and other chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetic acid, [2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- (9CI): Similar structure with a terminal carboxylic acid and Boc-protected amino group.

2-((tert-Butoxycarbonyl)aminooxy)acetic acid: Contains a Boc-protected amino group and a carboxylic acid.

(2E)-2-Cyano-2-[[(1,1-dimethylethoxy)carbonyl]oxy]imino]acetic acid ethyl ester: Similar in structure but with different functional groups.

Uniqueness

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of a hydrophilic PEG spacer, a terminal carboxylic acid, and a Boc-protected amino group. This combination allows for increased solubility in aqueous media and the formation of stable amide bonds, making it highly versatile for various applications .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBOTLREHORFCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477525 |

Source

|

| Record name | AGN-PC-0NHS59 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80366-85-4 |

Source

|

| Record name | AGN-PC-0NHS59 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.